molecular formula C11H15NO B1590617 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 90047-53-3

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B1590617
CAS No.: 90047-53-3
M. Wt: 177.24 g/mol
InChI Key: XLOJPRJMBDTXTC-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . It is a benzazepine derivative, characterized by a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine can be achieved through several methods. One common approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide (DMS) complex . This method allows for the selective formation of the benzazepine ring system.

Industrial Production Methods

the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or nitro groups .

Properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11/h2-4,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOJPRJMBDTXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551236
Record name 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90047-53-3
Record name 6-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dissolve 2,3-bis-(2-methanesulfonyloxyethyl)-1-methoxybenzene (474.4 g, 1.346 mol) in acetonitrile (7 L) and split the mixture into two equal lots. In two separate runs, add concentrated aqueous NH4OH (3.5 L) and charge the solution to a pressure vessel (PARR apparatus). Heat the solution in a closed reactor to 100° C. over 20 min (internal pressure reaches about 100 psi), and maintain at 100° C. until the reaction is complete (about 1 h, HPLC monitored). Cool the reaction mixture to ambient temperature. Combine the two lots and remove the solvent in vacuo. Dissolve the residue in MTBE (3.5 L) and water (3.5 L). Adjust the pH to 6.5 using 2M aqueous NaOH or 1M aqueous HCl as appropriate (typically the pH is about pH=5.1 and the adjustment requires about 50 mL 2M aqueous NaOH). Discard the organic layer, adjust the aqueous layer to pH=13 using 50% NaOH (about 150 mL). Extract with MTBE (2×3.5 L), wash the combined organic layers with brine (3.5 L), dry over Na2SO4, filter and concentrate in vacuo to give the title compound as a crude yellow oil that solidifies upon standing (179.3 g). Use the material for the next step without further purification. Prepare an analytical sample by purification by two Kugelrohr distillations to give a clear oil that solidifies upon standing, mp 44.3-45.0° C. 13C NMR (300 MHz, DMSO-d6) □ 156.1, 144.4, 130.3, 126.2, 121.5, 108.9, 55.5, 48.2, 47.9, 39.9, 29.1; MS (ES+) m/z 163 (M+H)+; Anal. Calc'd for C11H15NO: C, 74.54; H, 8.53; N, 7.90. Found: C, 74.28; H, 8.62; N, 7.86.
Quantity
474.4 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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